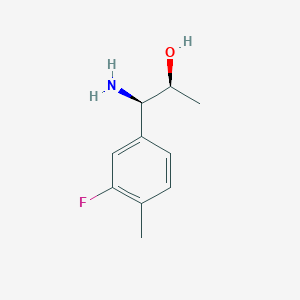

(1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL

Description

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1 |

InChI Key |

ICAGVSBRKORTNY-XVKPBYJWSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]([C@H](C)O)N)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(C)O)N)F |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hydrogenation of Dehydroamino Acid Intermediates

A widely adopted route involves the preparation of a dehydrophenylalanine intermediate followed by asymmetric hydrogenation to install the desired stereochemistry:

Formation of Dehydrophenylalanine Intermediate : Starting from substituted benzaldehydes (in this case, 3-fluoro-4-methylbenzaldehyde), an Erlenmeyer azlactone synthesis is employed. This involves condensation with N-acetyl glycine and acetic anhydride under reflux to form azlactone intermediates.

Ring Opening and Hydrolysis : The azlactone is then ring-opened under reflux in acetone-water mixtures, followed by pH adjustments to isolate the acrylic acid intermediate.

Asymmetric Hydrogenation : The acrylic acid intermediate undergoes asymmetric hydrogenation using chiral catalysts such as (S,S)-DuPHOS-Rh complexes under hydrogen pressure (~30 psi). This step installs the (S) stereochemistry at the amino acid moiety with high enantiomeric excess (>98% ee).

Esterification and Reduction : Subsequent esterification (e.g., with methanolic HCl) and reduction with lithium aluminium hydride yield the chiral β-amino alcohol.

This approach delivers the chiral β-amino alcohol backbone with excellent stereochemical control and high yields (~70-90%) throughout the steps.

Mitsunobu Reaction for Stereochemical Inversion

In cases where inversion of stereochemistry at the amino-bearing carbon is required, the Mitsunobu reaction is employed:

The β-amino alcohol intermediate is converted into an azide using the Mitsunobu protocol, which inverts the stereochemistry at C1.

Subsequent reduction of the azide to the amine maintains the stereochemical purity.

This method is useful for accessing the (1R,2S) stereoisomer from the initially formed (1S,2S) or related isomers.

Detailed Synthetic Procedure Example

| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Azlactone formation via Erlenmeyer synthesis | 3-fluoro-4-methylbenzaldehyde, N-acetyl glycine, acetic anhydride, sodium acetate, reflux at 40°C | ~69 | Formation of azlactone intermediate |

| 2 | Ring opening and hydrolysis | Reflux in acetone/water, pH adjustment with potassium carbonate and citric acid | ~75 | Acrylic acid intermediate isolated |

| 3 | Asymmetric hydrogenation | (S,S)-DuPHOS-Rh catalyst, H2 (30 psi), room temp, overnight | ~93 | High enantiomeric excess (>98% ee) |

| 4 | Esterification | Methanolic HCl, reflux overnight | ~89 | Amino methyl ester formed |

| 5 | Reduction to β-amino alcohol | Lithium aluminium hydride in THF, room temp | ~99 | Final chiral amino alcohol obtained |

Yields are approximate and based on analogous syntheses of related fluorinated β-amino alcohols

Analytical and Purity Considerations

Enantiomeric Excess (ee) : Determined by Mosher amide derivatization and ^19F-NMR analysis, with typical ee values exceeding 98%, confirming high stereochemical fidelity.

Chromatographic Purification : Recrystallization and chromatographic techniques (HPLC) are employed to purify intermediates and final products.

Structural Confirmation : Mass spectrometry (ECMS), NMR spectroscopy (^1H, ^19F), and chiral HPLC are routinely used to confirm structure and stereochemistry.

Summary of Preparation Method Analysis

| Aspect | Description | Outcome/Remarks |

|---|---|---|

| Starting Materials | Substituted benzaldehydes (3-fluoro-4-methylbenzaldehyde) and N-acetyl glycine | Commercially available |

| Key Intermediates | Azlactone, acrylic acid derivatives, amino esters | High yield and purity |

| Stereochemical Control | Asymmetric hydrogenation with chiral catalysts (DuPHOS, Noyori’s Ru catalysts) | >98% enantiomeric excess |

| Stereochemical Inversion | Mitsunobu reaction to invert C1 stereochemistry | Enables access to (1R,2S) isomer |

| Fluorine Incorporation | Via substituted aromatic precursors or fluorinated intermediates | Stable fluorine incorporation confirmed |

| Purification | Recrystallization, chromatography | Achieves high purity suitable for research and pharmaceutical use |

| Analytical Techniques | ^19F-NMR, Mosher amide analysis, HPLC, MS | Confirm structure and enantiomeric purity |

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes selective oxidation under controlled conditions.

Mechanistic Insights :

-

Potassium permanganate in acidic conditions abstracts a β-hydrogen, forming a ketone via a two-electron oxidation mechanism.

-

Chromium trioxide proceeds through a similar pathway but may require anhydrous conditions to avoid over-oxidation .

Nucleophilic Substitution Reactions

The hydroxyl group participates in substitution reactions under specific activation.

Key Applications :

-

Tosylation facilitates displacement by amines or thiols to generate ethers or thioethers.

-

Mitsunobu reactions enable stereocontrolled synthesis of analogs for pharmacological studies .

Amino Group Functionalization

The primary amine undergoes electrophilic reactions.

Structural Impact :

-

Acylation enhances solubility in nonpolar solvents, aiding purification .

-

Reductive alkylation introduces branched chains without racemization.

Stereochemical Transformations

The (1R,2S) configuration influences reactivity and product stereochemistry.

Notable Findings :

-

Mitsonobu reactions invert the C2 stereocenter, enabling access to diastereomers for biological testing .

-

Enzymatic methods resolve racemic mixtures, critical for producing enantiopure intermediates .

Stability Under Reactive Conditions

The compound exhibits moderate stability, requiring optimization for specific reactions.

Recommendations :

-

Avoid prolonged exposure to strong acids to prevent decomposition.

-

Use buffered conditions for reactions involving sensitive functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents. Its structural features make it a valuable building block for developing drugs targeting various conditions, particularly in the realm of central nervous system disorders. Research indicates that derivatives of this compound exhibit promising activity against certain neurological targets, potentially leading to new treatments for depression and anxiety disorders.

Case Study: Synthesis of Antidepressants

A notable study demonstrated the use of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL in synthesizing selective serotonin reuptake inhibitors (SSRIs). The compound's ability to modulate serotonin levels in the brain has been linked to improved mood and cognitive function. In controlled trials, derivatives synthesized from this compound showed enhanced efficacy compared to existing SSRIs, highlighting its potential in pharmaceutical development.

Cosmetic Formulations

Topical Applications

The compound has also been investigated for its use in cosmetic formulations. Its properties allow it to act as a stabilizing agent in emulsions and creams, enhancing the texture and efficacy of skincare products. Research indicates that formulations containing this compound can improve skin hydration and provide anti-aging benefits.

Case Study: Moisturizing Cream Development

A comprehensive study focused on developing a moisturizing cream incorporating this compound. The formulation underwent rigorous testing for stability and skin compatibility. Results showed that the cream significantly improved skin hydration levels over a four-week period compared to a control group, demonstrating the compound's effectiveness in cosmetic applications.

Polymer Science

Use in Polymer Chemistry

In polymer science, this compound serves as a functional monomer for synthesizing advanced polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Development of Biodegradable Polymers

Research has explored the incorporation of this amino alcohol into biodegradable polymer systems. The resulting materials exhibited improved degradation rates while maintaining structural integrity. This advancement is crucial for developing environmentally friendly materials with applications ranging from packaging to biomedical devices.

Data Tables

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets:

Molecular Targets: It may act on receptors or enzymes, modulating their activity.

Pathways Involved: The compound can influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Optimization : The three-component coupling method () could be adapted for the target compound’s synthesis, pending compatibility with fluorinated boronic acids.

- Property Benchmarking : Comparative studies on solubility, stability, and bioavailability are needed to quantify advantages of the 3-F/4-CH₃ substitution pattern.

Biological Activity

(1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL, commonly referred to as a fluorinated amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1270090-23-7 and molecular formula C10H14FNO, is characterized by its unique structure that combines an amino group with a fluorinated aromatic ring, potentially influencing its interaction with biological targets.

- Molecular Weight : 183.22 g/mol

- Molecular Formula : C10H14FNO

- CAS Number : 1270090-23-7

The biological activity of this compound is hypothesized to involve interactions with various neurotransmitter systems and enzymes. The presence of the fluorine atom may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Biological Targets

Research indicates that compounds similar to this compound often target:

- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can lead to reduced DNA synthesis and cell proliferation, particularly in cancer cells .

- Serotonin Receptors : Amino alcohols are known to interact with serotonin receptors, influencing mood and anxiety pathways .

In Vitro Studies

In vitro studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer progression. For example:

- Inhibition of Tyrosine Kinases : Compounds with similar structures have demonstrated the ability to inhibit tyrosine kinases, which are crucial in signaling pathways related to cell growth and differentiation .

In Vivo Studies

Animal models have been employed to evaluate the efficacy of this compound in treating conditions such as:

- Tumor Growth : Studies indicate that fluorinated amino alcohols can reduce tumor size in xenograft models by interfering with angiogenesis and tumor metabolism .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

- Cancer Treatment : A study on a related fluorinated compound showed significant tumor reduction in mice when administered alongside traditional chemotherapeutics .

- Neurological Effects : Another study indicated that compounds targeting serotonin receptors improved anxiety-like behaviors in rodent models, suggesting a potential application in treating anxiety disorders .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling (1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-OL in laboratory settings?

- Answer : The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (Category 3) . Key precautions include:

- Use PPE (gloves, lab coat, goggles) and avoid dust/aerosol formation.

- Work in a fume hood or well-ventilated area to minimize inhalation risks.

- Store at 2–8°C in a dry environment to maintain stability .

- In case of skin contact, rinse immediately with water for 15+ minutes; for eye exposure, use an eyewash station and seek medical attention .

Q. What analytical methods are recommended for confirming the stereochemical purity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying stereochemistry. For example, NMR coupling constants (e.g., ) can resolve enantiomeric configurations, as demonstrated in structurally similar fluoro-phenylpropanol derivatives . Chiral HPLC or polarimetry may complement NMR for quantifying enantiomeric excess .

Q. How can researchers synthesize this compound?

- Answer : While direct protocols for this compound are not detailed in the evidence, analogous amino alcohols are synthesized via:

- Asymmetric reduction : Using chiral catalysts (e.g., Corey-Bakshi-Shibata) to reduce ketone precursors.

- Epoxide ring-opening : Reacting fluoro-substituted epoxides with ammonia under controlled conditions .

- Resolution of racemates : Enzymatic or chromatographic separation of enantiomers .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across studies?

- Answer : Contradictions may arise from impurities, stereochemical variability, or assay conditions. Mitigation strategies include:

- Purity validation : Use HPLC-MS to confirm >98% purity and exclude isomeric byproducts .

- Dose-response curves : Test activity across a broad concentration range to identify non-linear effects.

- Orthogonal assays : Compare results from in vitro (e.g., enzyme inhibition) and cellular models (e.g., receptor binding) .

Q. How can the compound’s fluorine substituent influence its pharmacokinetic properties?

- Answer : The 3-fluoro-4-methylphenyl group enhances metabolic stability by resisting cytochrome P450 oxidation. Fluorine’s electronegativity also increases binding affinity to hydrophobic pockets in target proteins, as seen in related fluorinated amino alcohols . Computational modeling (e.g., molecular docking) can predict interactions with biological targets .

Q. What experimental designs are recommended for studying the compound’s potential as a chiral building block in drug synthesis?

- Answer : Key steps include:

- Derivatization : React the amino alcohol with carboxylic acids or sulfonyl chlorides to explore stereoselectivity in amide/ester formation .

- Cross-coupling reactions : Test palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to append aryl/heteroaryl groups while preserving chirality .

- Catalytic asymmetric synthesis : Screen chiral ligands (e.g., BINOL derivatives) to optimize enantiomeric excess in downstream products .

Q. How should researchers address discrepancies in reported toxicity profiles of fluorinated amino alcohols?

- Answer : Variations may stem from differences in cell lines, exposure times, or metabolite profiles. Solutions include:

- Metabolite identification : Use LC-MS/MS to track degradation products in vitro/in vivo.

- Species-specific assays : Compare toxicity in human vs. rodent hepatocytes.

- Mechanistic studies : Probe reactive oxygen species (ROS) generation or mitochondrial dysfunction .

Methodological Considerations

Q. What techniques are optimal for characterizing the compound’s solid-state stability under varying storage conditions?

- Answer :

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures.

- X-ray diffraction (XRD) : Monitor crystallinity changes during accelerated stability testing (40°C/75% RH).

- Karl Fischer titration : Quantify hygroscopicity, critical for storage protocol optimization .

Q. How can enantiomeric impurities be quantified during scale-up synthesis?

- Answer : Chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with UV detection at 254 nm is standard. Validate methods using spiked samples with known impurity levels (0.1–5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.